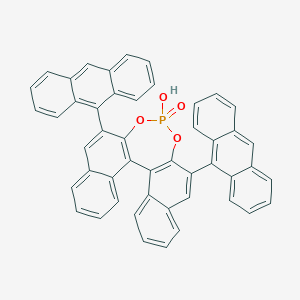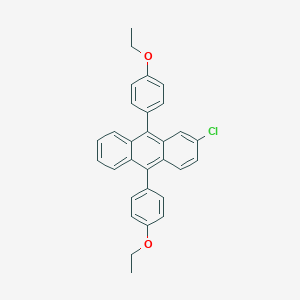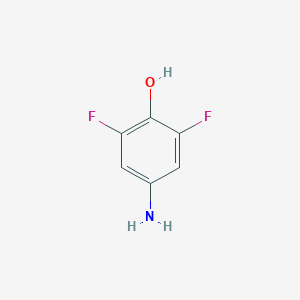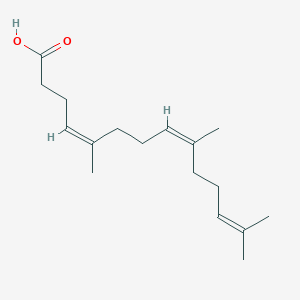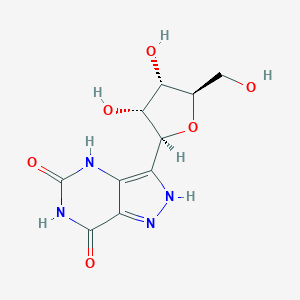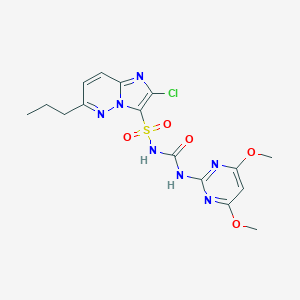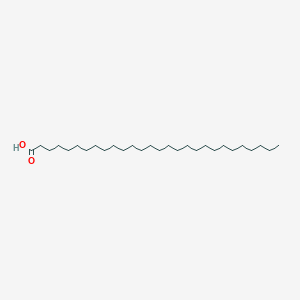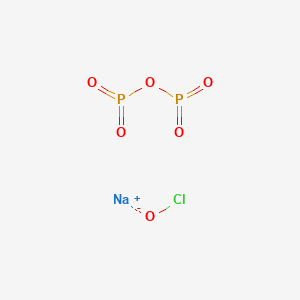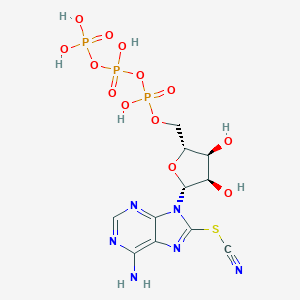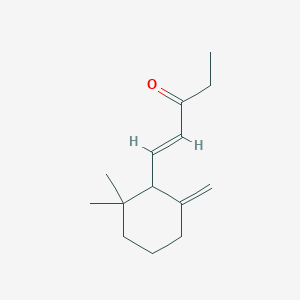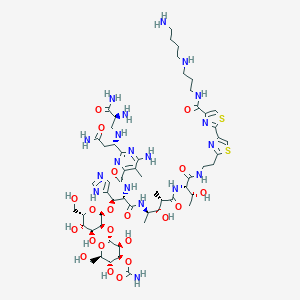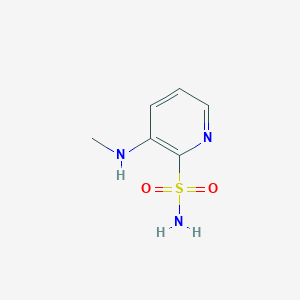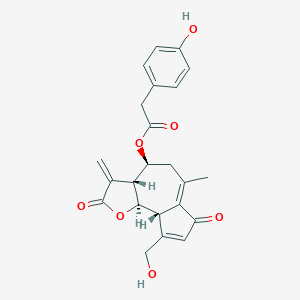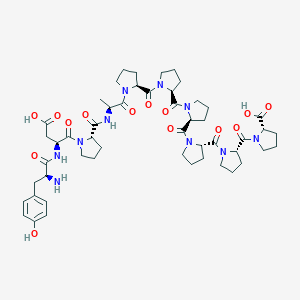
1-(3-Chlorobut-1-EN-2-YL)-2,4-difluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorobut-1-EN-2-YL)-2,4-difluorobenzene is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as 1-(3-chloro-1-buten-2-yl)-2,4-difluorobenzene and has the chemical formula C10H8ClF2. In
Mecanismo De Acción
The mechanism of action of 1-(3-Chlorobut-1-EN-2-YL)-2,4-difluorobenzene is not well understood. However, it is believed to interact with specific receptors in the body, leading to various physiological and biochemical effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-(3-Chlorobut-1-EN-2-YL)-2,4-difluorobenzene has various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and is believed to be able to reduce the production of inflammatory cytokines. Additionally, this compound has been shown to have analgesic properties and is believed to be able to reduce pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 1-(3-Chlorobut-1-EN-2-YL)-2,4-difluorobenzene in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has a relatively long shelf life and can be stored for extended periods without significant degradation. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Care must be taken when handling this compound, and proper safety precautions must be followed.
Direcciones Futuras
There are many potential future directions for research on 1-(3-Chlorobut-1-EN-2-YL)-2,4-difluorobenzene. One potential area of research is the development of new drugs and pharmaceuticals based on this compound. Additionally, this compound could be studied further to better understand its mechanism of action and potential applications in various fields of scientific research. Finally, future research could focus on the synthesis of new compounds based on 1-(3-Chlorobut-1-EN-2-YL)-2,4-difluorobenzene with improved properties and potential applications.
Métodos De Síntesis
The synthesis of 1-(3-Chlorobut-1-EN-2-YL)-2,4-difluorobenzene can be achieved through a multi-step reaction process. The first step involves the reaction of 3-chloro-1-buten-2-ol with sodium hydride in the presence of dimethylformamide (DMF) to form 3-chloro-1-buten-2-yl sodium salt. The second step involves the reaction of 3-chloro-1-buten-2-yl sodium salt with 2,4-difluorobenzene in the presence of palladium catalyst to form 1-(3-Chlorobut-1-EN-2-YL)-2,4-difluorobenzene.
Aplicaciones Científicas De Investigación
1-(3-Chlorobut-1-EN-2-YL)-2,4-difluorobenzene has potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of organic synthesis. It can be used as a starting material for the synthesis of other organic compounds. Additionally, this compound has been studied for its potential use in the development of new drugs and pharmaceuticals.
Propiedades
Número CAS |
126917-44-0 |
|---|---|
Nombre del producto |
1-(3-Chlorobut-1-EN-2-YL)-2,4-difluorobenzene |
Fórmula molecular |
C10H9ClF2 |
Peso molecular |
202.6282664 |
Nombre IUPAC |
1-(3-chlorobut-1-en-2-yl)-2,4-difluorobenzene |
InChI |
InChI=1S/C10H9ClF2/c1-6(7(2)11)9-4-3-8(12)5-10(9)13/h3-5,7H,1H2,2H3 |
Clave InChI |
HUBSGDKELUJNGA-UHFFFAOYSA-N |
SMILES |
CC(C(=C)C1=C(C=C(C=C1)F)F)Cl |
SMILES canónico |
CC(C(=C)C1=C(C=C(C=C1)F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



